3-(3,4-Dimethylphenyl)-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine
Description
3-(3,4-Dimethylphenyl)-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 4-methoxyphenyl sulfonyl group at position 6 and a 3,4-dimethylphenyl group at position 2. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual hydrophobic and polar interactions .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-17-4-5-19(16-18(17)2)22-10-11-23(25-24-22)26-12-14-27(15-13-26)31(28,29)21-8-6-20(30-3)7-9-21/h4-11,16H,12-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJLUBGOYOZHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical [4 + 2] Cyclization Strategy
A formal [4 + 2] reaction between vinylogous enaminonitriles and sulfonyl hydrazides constructs the pyridazine ring. For this compound:
- Vinylogous enaminonitrile precursor : 3-(3,4-Dimethylphenyl)-2-cyano-3-(methylamino)acrylonitrile.
- Reaction conditions : Transamidation with sulfonyl hydrazide at 80°C in DMF, followed by radical initiation using AIBN (azobisisobutyronitrile) in toluene.
The mechanism proceeds via:
- Transamidation : Formation of a hydrazone intermediate.
- Radical sulfonylation : Generation of sulfonyl radicals that add to the α,β-unsaturated system.
- 6-endo-trig cyclization : Radical recombination to form the pyridazine ring.
Key data :
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Reaction Time | 12–16 hours |
| Regioselectivity | >95% (C-3 substitution) |
Multicomponent Condensation Approach
Alternative pyridazine synthesis involves a four-component reaction adapted from pyrano[2,3-c]pyrazole methodologies:
- Reactants : Ethyl acetoacetate, hydrazine hydrate, 3,4-dimethylbenzaldehyde, and malononitrile.
- Catalyst : InCl3 (20 mol%) in ethanol/water (1:1).
- Conditions : Ultrasonic irradiation (40°C, 20 min).
This method provides rapid access to 3-arylpyridazines but requires subsequent functionalization at C-6.
Preparation of 1-((4-Methoxyphenyl)sulfonyl)piperazine
Piperazine Sulfonylation
Piperazine reacts with 4-methoxyphenylsulfonyl chloride under Schotten-Baumann conditions:
- Solvent : Dichloromethane.
- Base : Triethylamine (2.2 eq).
- Temperature : 0°C → room temperature.
Reaction Profile :
$$
\text{Piperazine} + \text{ArSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{ArSO}2\text{-piperazine} \quad (\text{Ar = 4-MeO-C}6\text{H}_4)
$$
Yield : 82–88% after recrystallization (ethanol/water).
Coupling of Pyridazine and Sulfonylated Piperazine
Nucleophilic Aromatic Substitution (SNAr)
The C-6 position of 3-(3,4-dimethylphenyl)pyridazine-6-amine is activated for displacement:
- Chlorination : Treat pyridazine with POCl3/PCl5 to form 6-chloro-3-(3,4-dimethylphenyl)pyridazine.
- Amination : React with 1-((4-methoxyphenyl)sulfonyl)piperazine in DMF at 120°C.
Optimized Conditions :
| Parameter | Specification |
|---|---|
| Solvent | DMF |
| Temperature | 120°C |
| Time | 24 hours |
| Yield | 65% |
Buchwald-Hartwig Amination
For milder conditions, palladium-catalyzed coupling is employed:
- Catalyst : Pd2(dba)3 (3 mol%).
- Ligand : Xantphos (6 mol%).
- Base : Cs2CO3.
- Solvent : Toluene at 100°C.
Advantages : Avoids harsh chlorination steps; compatible with sensitive functional groups.
Alternative One-Pot Strategies
Tandem Cyclization-Sulfonylation
A radical-based method combines pyridazine formation and sulfonylation in a single pot:
- React 3,4-dimethylphenylacetonitrile with sulfonyl hydrazide.
- Initiate radical cyclization using Cu(OTf)2 and TBHP (tert-butyl hydroperoxide).
Outcome : Direct incorporation of the sulfonylated piperazine during pyridazine ring formation.
Characterization and Validation
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.0 Hz, 1H, pyridazine-H), 7.72 (d, J = 8.8 Hz, 2H, SO2Ar-H), 6.98 (d, J = 8.8 Hz, 2H, SO2Ar-H), 7.45–7.30 (m, 3H, 3,4-Me2C6H3), 3.89 (s, 3H, OMe), 3.75–3.60 (m, 8H, piperazine), 2.31 (s, 6H, Ar-CH3).
- HRMS : m/z calcd. for C25H28N4O3S [M+H]+: 481.1912; found: 481.1909.
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H2O = 70:30).
- Melting Point : 214–216°C.
Scale-Up and Process Optimization
Gram-Scale Synthesis
A kilogram-scale process using SNAr methodology achieved:
- Throughput : 1.2 kg/batch.
- Yield : 63% (after crystallization).
- Impurity Profile : <0.5% residual piperazine.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Alkylated or sulfonylated derivatives.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine-Pyridazine Cores
Several structurally related compounds share the pyridazine-piperazine scaffold but differ in substituents, impacting physicochemical and biological properties:
Biological Activity
The compound 3-(3,4-Dimethylphenyl)-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 396.49 g/mol
The compound features a pyridazine core substituted with a piperazine moiety and aromatic groups that are essential for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit selective antimicrobial properties. For instance, a related sulfonylpyridine derivative was shown to inhibit the growth of Chlamydia trachomatis, a common pathogen responsible for sexually transmitted infections. The selectivity for C. trachomatis without affecting host cell viability suggests potential for therapeutic development against chlamydial infections .
The proposed mechanisms through which this class of compounds exerts its antimicrobial effects include:
- Inhibition of Bacterial Growth : Compounds have been shown to disrupt bacterial cell function without inducing significant toxicity to human cells.
- Selectivity for Pathogens : The compounds demonstrate a lack of activity against non-target bacteria, indicating a mechanism that specifically targets C. trachomatis.
Toxicity Profile
Toxicological assessments have indicated that while these compounds possess antimicrobial properties, they also exhibit mild toxicity towards mammalian cell lines. Importantly, they have been found to be non-mutagenic in Drosophila melanogaster assays, highlighting their potential safety for further development .
Case Studies
- Chlamydial Infections : A study demonstrated that certain derivatives of sulfonylpyridine could effectively impair the growth of C. trachomatis, showing promise as a foundation for new antichlamydial drugs.
- Antibacterial Activity : Another investigation reported moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting broader applications in infectious disease treatment .
Data Table
Q & A
Q. Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time for cyclocondensation .
- Screen solvents (e.g., DMF vs. THF) to improve sulfonylation yields .
How does this compound interact with biological targets, and what assays are recommended to validate its activity?
Pyridazine derivatives exhibit affinity for enzymes like phosphodiesterases (PDEs) and kinases. The sulfonyl-piperazine moiety may target ATP-binding pockets via hydrogen bonding .
Q. Assay Design :
- Enzyme Inhibition : Use fluorescence polarization assays with recombinant PDE isoforms and ATP-competitive inhibitors as controls .
- Cellular Uptake : Employ LC-MS/MS to quantify intracellular concentrations in HEK-293 cells .
- Validation : Cross-validate results with radioligand binding assays to rule off-target effects .
How can computational methods guide the design of derivatives with enhanced bioactivity?
Q. Advanced Workflow :
Docking Studies : Use AutoDock Vina to model interactions with PDE4B (PDB: 1XM6). The sulfonyl group shows strong binding to Gln-443 .
QSAR Modeling : Train a model on pyridazine derivatives to predict IC₅₀ values for kinase inhibition .
MD Simulations : Assess piperazine ring flexibility in aqueous environments using GROMACS to optimize pharmacokinetics .
Validation : Compare computational predictions with experimental IC₅₀ values from dose-response curves (e.g., using GraphPad Prism) .
How should researchers address contradictions in reported biological activity data for this compound?
Case Example : If anti-inflammatory activity conflicts between studies (e.g., COX-2 inhibition vs. no effect in murine models):
Reproducibility Checks : Replicate assays under identical conditions (cell line, endotoxin levels, passage number) .
Metabolite Analysis : Use HPLC-MS to identify in situ degradation products that may alter activity .
Species-Specificity : Test human vs. murine COX-2 isoforms to identify interspecies variability .
Documentation : Maintain detailed logs of assay parameters (e.g., buffer pH, incubation time) to isolate variables .
What analytical techniques are critical for characterizing purity and stability during storage?
Q. Essential Methods :
- HPLC-PDA : Monitor degradation products (e.g., sulfone oxidation) with a C18 column (acetonitrile/water gradient) .
- DSC/TGA : Assess thermal stability; pyridazine derivatives often degrade above 200°C .
- Elemental Analysis : Confirm batch purity (>98%) to ensure reproducibility in biological assays .
Stability Protocol : Store lyophilized samples at –80°C under argon to prevent sulfonyl group hydrolysis .
How can reaction engineering improve scalability for preclinical studies?
Q. Advanced Strategies :
- Flow Chemistry : Implement continuous sulfonylation in a microreactor to enhance heat transfer and reduce side reactions .
- DoE Optimization : Use JMP software to model the impact of temperature, catalyst loading, and solvent on Suzuki coupling yield .
- In-line PAT : Integrate FTIR for real-time monitoring of intermediate formation .
Scale-Up Challenges : Address pyridazine’s hygroscopicity by controlling humidity (<10% RH) during crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
